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Abstract
Pocenbrodib (formerly FT-7051) is an orally bioavailable, potent, and selective small molecule

inhibitor of the bromodomain of the CREB-binding protein (CBP) and E1A binding protein p300

(EP300). These homologous proteins are critical transcriptional co-activators that play a central

role in the regulation of gene expression. In the context of prostate cancer, particularly

metastatic castration-resistant prostate cancer (mCRPC), CBP/p300 are essential for the

function of the androgen receptor (AR), a key driver of tumor growth and progression.

Pocenbrodib is being developed to disrupt AR signaling and overcome resistance to current

anti-androgen therapies. This technical guide provides a comprehensive overview of the

discovery, mechanism of action, preclinical and clinical development of Pocenbrodib.

Introduction: The Rationale for Targeting CBP/p300
in Prostate Cancer
Metastatic castration-resistant prostate cancer (mCRPC) is an advanced form of prostate

cancer that progresses despite androgen deprivation therapy. A primary driver of mCRPC is the

continued signaling of the androgen receptor (AR), which can be reactivated through various

mechanisms, including AR gene amplification, mutations, and the expression of constitutively

active AR splice variants, such as AR-V7.
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The transcriptional activity of the AR is dependent on the recruitment of co-activator proteins,

among which CBP and p300 are of paramount importance. CBP/p300 are histone

acetyltransferases (HATs) that acetylate histone proteins, leading to a more open chromatin

structure and facilitating the transcription of AR target genes that promote cancer cell

proliferation and survival. By inhibiting the bromodomain of CBP/p300, which is responsible for

"reading" acetylated histones and recruiting the transcriptional machinery, Pocenbrodib offers

a novel therapeutic strategy to suppress AR signaling downstream of the receptor itself. This

approach holds the potential to be effective even in tumors that have developed resistance to

therapies directly targeting the AR ligand-binding domain.[1]

Mechanism of Action
Pocenbrodib functions as a competitive inhibitor of the CBP/p300 bromodomain. The

bromodomain is a protein module that recognizes and binds to acetylated lysine residues on

histone tails and other proteins. This interaction is a crucial step in the assembly of active

transcription complexes. By occupying the acetyl-lysine binding pocket of the CBP/p300

bromodomain, Pocenbrodib prevents the recruitment of the CBP/p300 co-activator complex to

chromatin, thereby inhibiting the transcription of AR-dependent genes.[1] This leads to a

downstream reduction in the expression of key proteins involved in prostate cancer cell growth

and survival.

Signaling Pathway Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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